Heliocoromandaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQSLRZZOVFVHJ-GUIRCDHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](C(C)C)(C(=O)OC[C@H]1CCN2[C@H]1CCC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82354-33-4 | |
| Record name | Heliocoromandaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082354334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HELIOCOROMANDALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I69IO814K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Isolation of Heliocoromandaline
Extraction and Purification Methodologies
Advanced Purification Protocols for Trace Amounts
The isolation and purification of Heliocoromandaline, particularly when present in trace quantities within complex plant matrices, necessitates the application of sophisticated and highly selective separation techniques. Standard phytochemical extraction and preliminary purification steps yield a crude alkaloid mixture from which this compound must be resolved from structurally similar pyrrolizidine (B1209537) alkaloids (PAs). Advanced chromatographic methods are paramount in achieving the high degree of purity required for spectroscopic characterization and further research.
Initial extraction of PAs from the plant material, such as Heliotropium curassavicum, typically involves an acid-base extraction procedure. The dried and powdered plant material is first defatted, commonly with n-hexane, to remove lipids and other nonpolar constituents. Subsequently, the alkaloids are extracted with an acidified aqueous solution (e.g., 5% sulfuric acid) to form their water-soluble salts. tandfonline.com The acidic extract is then made basic (pH ~10) with a base like ammonium (B1175870) hydroxide, converting the alkaloids back to their free base form, which can then be partitioned into an organic solvent such as chloroform. tandfonline.com This process yields a crude alkaloid fraction.
For the fine purification of trace alkaloids like this compound from this crude mixture, multi-step chromatographic protocols are employed. These often begin with column chromatography followed by more advanced techniques like preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).
A foundational approach involves column chromatography over silica (B1680970) gel. The crude alkaloid extract is loaded onto the column and eluted with a gradient of increasingly polar solvents. A common solvent system is a mixture of chloroform, methanol, and ammonium hydroxide. tandfonline.com Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to pool those containing the target compound.
Further purification, especially for resolving isomeric PAs which are common in Heliotropium species, requires higher resolution techniques. Preparative HPLC has been successfully used for the isolation of PAs from Heliotropium bacciferum, providing a model for this compound purification. tandfonline.comresearchgate.net For trace amounts, a semi-preparative HPLC setup is more appropriate, utilizing smaller diameter columns (e.g., 19 mm ID) to improve resolution and reduce solvent consumption. biopacificmip.orgoregonstate.edu The choice of stationary phase is critical; reversed-phase columns, such as C18, are frequently used with an acidic mobile phase to ensure good peak shape for the alkaloids. qu.edu.qasciex.com
High-Speed Counter-Current Chromatography (HSCCC) offers a valuable alternative or complementary technique to HPLC. As a liquid-liquid partition chromatography method, it eliminates irreversible adsorption to solid supports, which can be a significant issue leading to the loss of trace compounds. core.ac.ukthieme-connect.com A semi-automated flash chromatographic process using boronated glass beads has also been shown to be effective for the preparative separation of PA epimers, which differ only in the stereochemistry at one chiral center. researchgate.net Such a technique would be highly applicable to the purification of this compound, which is an isomer of other PAs found in Heliotropium. core.ac.ukresearchgate.net
The final purified fractions are analyzed for homogeneity using analytical HPLC coupled with mass spectrometry (MS), often in a high-resolution configuration like UHPLC-MS/MS, to confirm the identity and purity of this compound. mdpi.commdpi.com
The following table summarizes a hypothetical advanced purification protocol for trace amounts of this compound, based on established methods for related pyrrolizidine alkaloids.
| Purification Step | Technique | Stationary/Mobile Phase or Solvent System | Detection Method | Purpose |
| Initial Extraction | Acid-Base Liquid-Liquid Extraction | Plant material in 5% H₂SO₄, followed by basification (NH₄OH) and extraction with CHCl₃ | - | To obtain a crude alkaloid fraction. tandfonline.com |
| Preliminary Fractionation | Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Gradient of CHCl₃-MeOH-NH₄OH | Thin-Layer Chromatography (TLC) | To separate the crude extract into less complex fractions. tandfonline.com |
| Fine Purification | Semi-Preparative HPLC | Stationary Phase: Reversed-Phase C18 (e.g., Phenomenex Luna Omega Polar C18); Mobile Phase: Gradient of aqueous ammonium formate (B1220265) with formic acid and methanol/acetonitrile (B52724) with formic acid | UV (220 nm), Mass Spectrometry (MS) | To isolate this compound from closely related alkaloids and isomers. qu.edu.qasciex.com |
| Alternative/Complementary Purification | High-Speed Counter-Current Chromatography (HSCCC) | Two-phase solvent system, e.g., hexane/butanol/1% aqueous ammonia | Off-line Electrospray Ionization-Mass Spectrometry (ESI-MS) | To purify without a solid support, minimizing sample loss of trace compounds. thieme-connect.comresearchgate.net |
| Purity and Identity Confirmation | UHPLC-MS/MS | Analytical C18 column with acidic mobile phase | High-Resolution Mass Spectrometry (HRMS) | To confirm the molecular weight and fragmentation pattern of the isolated compound, ensuring high purity. mdpi.commdpi.com |
Elucidation of the Chemical Structure and Stereochemistry of Heliocoromandaline
Analytical Techniques for Structural Characterization
The structural architecture of Heliocoromandaline was pieced together using a suite of analytical methods, each providing critical information about its molecular framework, mass, functional groups, and three-dimensional arrangement.
Spectroscopic techniques have been fundamental in mapping the connectivity and chemical environment of the atoms within this compound.
While a complete, assigned NMR spectrum for this compound is not widely published, its structure was largely deduced from the NMR data of its hydrolysis products: the necine base, (+)-isoretronecanol, and the necic acid, (+)-viridifloric acid. xmu.edu.cnmdpi.com High-resolution ¹H NMR and ¹³C NMR spectroscopy, including two-dimensional experiments, allowed for the unambiguous assignment of all proton and carbon signals for these constituent parts. rsc.orgCurrent time information in Bangkok, TH.
The ¹H NMR spectrum of isoretronecanol (B1229980) reveals characteristic signals for the protons of the pyrrolizidine (B1209537) core, while the ¹³C NMR spectrum confirms the number and type of carbon atoms present. Similarly, the NMR spectra of viridifloric acid provide the structural information for the acid moiety. The ester linkage in this compound, connecting the C9 hydroxyl group of isoretronecanol to the carboxyl group of viridifloric acid, would result in predictable downfield shifts of the adjacent protons and carbons in the composite molecule's spectra.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for (+)-Isoretronecanol Data derived from synthetic and natural product characterization studies. Current time information in Bangkok, TH.ru.nl
| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm (Multiplicity, J in Hz) |
| 1 | - | 3.39 (dd, J = 18.0, 5.4) |
| 2 | - | 2.76-2.82 (m) |
| 3 | - | - |
| 5 | - | 3.58 (m) |
| 6 | - | 1.93-2.12 (m) |
| 7 | - | 1.81-1.88 (m) |
| 8 | 62.68 | 4.09 (dd, J = 14.0, 4.6) |
| 9 | - | - |
Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for Viridifloric Acid Data may vary based on solvent and experimental conditions. rsc.org
| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm (Multiplicity, J in Hz) |
| 1' | - | - |
| 2' | - | - |
| 3' | - | 1.94 (m) |
| 4' | - | 0.97 (d) |
| 5' | - | 1.21 (d) |
Mass spectrometry has been a critical tool in determining the molecular weight and confirming the structural components of this compound. xmu.edu.cnbiocrick.com Electron impact mass spectrometry (EI-MS) analysis of this compound shows a molecular ion peak [M]⁺ at m/z 285, corresponding to the molecular formula C₁₅H₂₇NO₄. The fragmentation pattern provides further structural evidence, with significant fragments observed at m/z 267, 252, 240, 142, 125, 124, 84, and 83. ontosight.ai The base peak at m/z 124 is characteristic of the isoretronecanol necine base fragment.
Table 3: Mass Spectrometric Fragmentation Data for this compound ontosight.ai
| m/z | Relative Intensity (%) | Putative Fragment Identity |
| 285 | 1 | [M]⁺ |
| 267 | 4 | [M - H₂O]⁺ |
| 252 | 4 | [M - H₂O - CH₃]⁺ |
| 240 | 6 | [M - C₂H₅O]⁺ |
| 142 | 41 | [Isoretronecanol + H]⁺ |
| 125 | 17 | - |
| 124 | 100 | [Isoretronecanol]⁺ |
| 84 | 63 | - |
| 83 | 20 | - |
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. While specific IR data for this compound is not extensively documented, the spectrum is expected to show characteristic absorption bands for hydroxyl (-OH), ester (C=O), and C-O stretching vibrations, consistent with its structure as a hydroxy-ester pyrrolizidine alkaloid. For instance, the IR spectrum of its necine base, isoretronecanol, exhibits characteristic absorptions for hydroxyl and amine groups. Current time information in Bangkok, TH. Raman spectroscopy, while less commonly reported for this class of compounds, could offer complementary information on the skeletal vibrations of the pyrrolizidine ring system.
There are no reports in the surveyed literature of the use of single-crystal X-ray crystallography for the direct determination of the three-dimensional structure of this compound. This technique, while definitive for establishing absolute stereochemistry, requires the formation of high-quality crystals, which can be challenging for some natural products. The stereochemical assignments for this compound have been established through other methods, primarily by relating it to its known chiral constituents.
Chiroptical methods, which measure the interaction of a molecule with polarized light, are essential for determining the absolute configuration of chiral centers. The stereochemistry of this compound is defined as [isoretronecanol (+) viridiflorate]. xmu.edu.cnmdpi.com This assignment is based on the known absolute configurations of its hydrolysis products.
Spectroscopic Methods for Molecular Architecture Determination
Comparative Structural Analysis with Related Pyrrolizidine Alkaloids
This compound is a member of the extensive family of pyrrolizidine alkaloids (PAs), which are characterized by a core structure of two fused five-membered rings sharing a nitrogen atom. researchgate.netnih.gov These alkaloids are esters composed of a necine base (an amino alcohol) and one or more necic acids. researchgate.netnih.gov The diversity within this family arises from the different necine bases, the variety of necic acids, and the esterification patterns.
Relationship to Necine Bases (e.g., Retronecine (B1221780), Heliotridine)
The foundational structure of this compound is built upon a necine base, which is a derivative of the pyrrolizidine nucleus. The specific necine base in this compound is isoretronecanol. researchgate.net This distinguishes it from many other well-known pyrrolizidine alkaloids that are based on retronecine or its enantiomer, heliotridine (B129409). wikipedia.orgnih.gov
The structural relationship can be visualized as follows: this compound is an ester of isoretronecanol and viridifloric acid. researchgate.net This is analogous to other PAs where different necic acids are esterified to necine bases like retronecine or heliotridine. nih.govmdpi.com For instance, heliotrine (B1673042) is an ester of heliotridine and heliotric acid.
A key difference lies in the stereochemistry of the necine bases. Retronecine and heliotridine are enantiomers, differing in the spatial arrangement of atoms. This stereoisomerism can have significant implications for their biological activity. Heliotridine-based alkaloids, for example, have been observed to yield more pyrrolic metabolites compared to similar retronecine esters. nih.gov
Comparison with Other Esters and N-Oxides
Pyrrolizidine alkaloids can exist as monoesters, diesters, or macrocyclic diesters, depending on how many hydroxyl groups on the necine base are esterified. mdpi.com this compound, being an ester of isoretronecanol and a single necic acid (viridifloric acid), is classified as a monoester. researchgate.net This contrasts with diesters like lasiocarpine, which is esterified at two positions on the necine base. wikipedia.org
Furthermore, many pyrrolizidine alkaloids are found in nature as their corresponding N-oxides. mdpi.cominchem.org The nitrogen atom in the pyrrolizidine ring can be oxidized to form an N-oxide. This transformation often occurs in the plant as a detoxification mechanism and can affect the solubility and transport of the alkaloid. While many PAs exist as both the free base and the N-oxide, the specific occurrence of this compound N-oxide would require targeted analytical studies for confirmation. The N-oxides of retronecine-type PAs have been found to produce characteristic fragment ions in mass spectrometry, which aids in their identification. mdpi.com
Computational Chemistry Approaches to Structural Prediction and Validation
In modern natural product chemistry, computational methods are increasingly employed to predict and validate complex chemical structures. nih.govanu.edu.au These approaches, ranging from ab initio methods to density functional theory (DFT), can provide valuable insights into molecular geometry, energy, and spectroscopic properties. mit.edunumberanalytics.com
For a molecule like this compound, computational chemistry could be applied in several ways:
Structural Optimization: Computational models can predict the most stable three-dimensional conformation of the molecule. This is particularly useful for determining the relative stereochemistry of the various chiral centers in the isoretronecanol and viridifloric acid moieties.
Spectroscopic Prediction: Once a structure is proposed, computational methods can predict its expected spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. rsc.org These predicted spectra can then be compared with experimental data to validate the proposed structure. chemrxiv.org For instance, the stereochemistry of ring fusions and the orientation of substituents can significantly impact NMR parameters. nih.gov
Chiroptical Properties: Methods like time-dependent DFT (TD-DFT) can be used to predict the electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra. These are powerful techniques for determining the absolute configuration of chiral molecules by comparing the calculated spectra with experimentally measured ones.
Biosynthesis of Heliocoromandaline
Precursor Compounds and Metabolic Pathways
The journey to heliocoromandaline begins with common amino acids and polyamines, which are channeled into the specialized PA biosynthetic pathway through the action of specific enzymes.
Homospermidine Synthase and Initial Pathway Steps
The first committed step in the biosynthesis of the necine base, the core structure of this compound, is catalyzed by homospermidine synthase (HSS). nih.govnih.gov This enzyme facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine (B129725) to putrescine, resulting in the formation of homospermidine. nih.govcdnsciencepub.com Both putrescine and spermidine are derived from the amino acid arginine. wikipedia.orgmdpi.com The HSS gene is believed to have evolved from the highly conserved deoxyhypusine (B1670255) synthase (DHS) gene, which plays a vital role in primary metabolism. nih.govpnas.org This evolutionary recruitment of a primary metabolism gene highlights a key mechanism for the origin of new specialized metabolic pathways in plants. pnas.org
Role of Diamine Oxidases in Cyclization
Following the formation of homospermidine, copper-dependent diamine oxidases (DAOs) play a crucial role in the subsequent cyclization steps. wikipedia.orgmdpi.com These enzymes catalyze the oxidative deamination of the primary amino groups of homospermidine to form their corresponding aldehydes. nih.govoup.com This oxidation initiates a series of cyclization reactions. wikipedia.orgmdpi.com The first cyclization results in a pyrrolinium ion, which then undergoes a Mannich-type reaction to form the bicyclic pyrrolizidine (B1209537) ring system, specifically pyrrolizidine-1-carbaldehyde. mdpi.comnih.gov Research on Heliotropium indicum has identified a specific homospermidine oxidase (HSO) that not only catalyzes both oxidation steps but also controls the stereospecificity of the cyclization, leading to the formation of 1-formylpyrrolizidine. nih.gov This enzymatic control is significant as spontaneous cyclization would result in a mixture of stereoisomers. mdpi.comnih.gov
Acylation with Necic Acids
The final stage in the formation of this compound involves the esterification of the necine base with specific necic acids. wikipedia.orgup.ac.za The necine base, derived from the reduction and further modification of pyrrolizidine-1-carbaldehyde, is esterified with one or more necic acids. wikipedia.orgmdpi.com The vast structural diversity of PAs arises from the various combinations of different necine bases and a wide array of necic acids. nih.govresearchgate.net In the case of lycopsamine-type PAs, which are commonly found in the Boraginaceae family, the necic acids are typically branched C7 acids. nih.govuni-kiel.de Recent studies have identified a duplicate of an acetohydroxyacid synthase (AHAS) catalytic subunit, named C7-hydroxyacid synthase (C7HAS), as the first specific enzyme in the biosynthesis of these C7-necic acids. uni-kiel.de This enzyme catalyzes the formation of the direct precursor to these acids. uni-kiel.de The esterification process itself is likely catalyzed by an acyltransferase, potentially from the BAHD family of acyltransferases. nih.gov
Enzymology of Pyrrolizidine Alkaloid Biosynthesis
The biosynthesis of pyrrolizidine alkaloids is a multi-step process governed by a series of specific enzymes. While homospermidine synthase (HSS) and homospermidine oxidase (HSO) are the best-characterized enzymes in the pathway, others remain to be fully elucidated. nih.govuni-kiel.deuni-kiel.de
| Enzyme | Function | Substrate(s) | Product |
| Homospermidine Synthase (HSS) | Catalyzes the first committed step in PA biosynthesis. nih.govnih.gov | Putrescine, Spermidine nih.gov | Homospermidine nih.gov |
| Homospermidine Oxidase (HSO) / Diamine Oxidase (DAO) | Catalyzes the oxidation and stereospecific cyclization of homospermidine. nih.govnih.gov | Homospermidine nih.gov | 1-formylpyrrolizidine nih.gov |
| C7-hydroxyacid synthase (C7HAS) | Catalyzes the first specific step in the biosynthesis of C7-necic acids. uni-kiel.de | Pyruvate, 2-oxoisovalerate uni-kiel.de | C7-pronecic acid uni-kiel.de |
| Acyltransferase (putative) | Catalyzes the esterification of the necine base with necic acids. nih.gov | Necine base, Activated necic acid wikipedia.orgnih.gov | Pyrrolizidine alkaloid ester wikipedia.orgnih.gov |
Genetic Regulation of Biosynthetic Enzymes in Heliotropium Species
The expression of PA biosynthetic genes is tightly regulated, both spatially and temporally, within the plant. nih.govnih.gov In Heliotropium species, the site of PA biosynthesis can vary. For instance, in Heliotropium indicum, homospermidine synthase (HSS) is expressed in the lower epidermis of young leaves and shoots, indicating that PA synthesis occurs in the aerial parts of the plant. oup.comnih.govresearchgate.net This is in contrast to some other PA-producing species where biosynthesis is confined to the roots. nih.govresearchgate.net
The regulation of these enzymes can be complex. For example, in comfrey (B1233415) (Symphytum officinale), a member of the same order as Heliotropium, two different genes encode for homospermidine oxidase (HSO), with one being expressed in the roots and the other in young leaves. nih.gov This suggests a sophisticated regulatory network that allows the plant to control PA production in different organs. The identification of specific cis-regulatory elements, such as the W-box motif recognized by WRKY transcription factors in the shikonin (B1681659) biosynthetic pathway in a related Boraginales species, provides clues about the potential transcription factors involved in regulating PA biosynthesis in Heliotropium. oup.com
Isotopic Labeling Studies in Biosynthetic Pathway Elucidation
Isotopic labeling has been an indispensable tool for deciphering the biosynthetic pathway of pyrrolizidine alkaloids, including this compound. nih.govnih.govslideshare.net By feeding plants with precursors labeled with stable isotopes like ¹³C, ¹⁵N, or deuterium (B1214612) (²H), researchers can trace the incorporation of these isotopes into the final PA molecules. nih.govsilantes.com This technique has been instrumental in:
Confirming precursors: Early feeding experiments with ¹⁴C-labeled ornithine demonstrated its efficient incorporation into the necine base of PAs. mdpi.com
Elucidating reaction mechanisms: Studies using chirally deuterated putrescines helped to understand the stereochemistry of the HSS-catalyzed reaction. cdnsciencepub.com
Identifying intermediates: Tracer studies with radioactively labeled amines and necine bases have helped to map out the sequence of biosynthetic steps. researchgate.net
Connecting metabolites to genes: Modern approaches combine stable isotope labeling with mass spectrometry and genome sequencing to link specific metabolites to their biosynthetic gene clusters. nih.gov
These studies provide a detailed picture of how simple precursor molecules are transformed into complex natural products like this compound. biorxiv.orgmpg.de
Chemical Synthesis and Derivatization of Heliocoromandaline and Analogs
Total Synthesis Strategies for Pyrrolizidine (B1209537) Alkaloids
The total synthesis of pyrrolizidine alkaloids, including compounds structurally related to Heliocoromandaline, is a complex undertaking that has been the subject of extensive research for decades. clockss.org The general and most common strategy is a convergent approach that can be broken down into three principal stages:
Independent synthesis of the necine base, which is the bicyclic amino alcohol core. numberanalytics.com
Independent synthesis of the necic acid moiety. numberanalytics.com
The coupling of the necine base and the necic acid through an esterification reaction to form the final pyrrolizidine alkaloid. numberanalytics.comoup.com
This modular strategy allows for flexibility and the potential to create a variety of analogs by combining different synthetic necine bases and necic acids. nih.gov
Synthesis of Optically Active Necine Bases
The necine base is the bicyclic foundation of a pyrrolizidine alkaloid. numberanalytics.comcore.ac.uk For this compound, the necine base is isoretronecanol (B1229980). The synthesis of these bases, particularly in their optically active forms, is a key challenge in the total synthesis of PAs. Control over the three contiguous stereocenters is a primary obstacle. clockss.org
Numerous strategies have been developed to access these chiral building blocks. clockss.orgrsc.org Early syntheses often produced racemic mixtures, but modern methods focus on enantioselective approaches. A common and effective strategy involves using chiral starting materials. (2S,4R)-4-hydroxyproline, a readily available amino acid, has been used as a precursor for the synthesis of optically active necines. rsc.org Other approaches have utilized proline-based molecules, such as (S)-N-Boc-homoproline, to construct the pyrrolizidine ring system. clockss.org
Another significant route involves the use of key intermediates like the Geissman-Waiss lactone, which can be synthesized in optically active form and then converted to various necine bases. clockss.orgresearchgate.net Methods to produce this lactone enantioselectively include enzymatic reductions using Baker's yeast. clockss.org Additionally, routes starting from non-chiral precursors can employ asymmetric reactions, such as the Sharpless asymmetric epoxidation, to introduce chirality with high control. rsc.org
| Starting Material/Key Intermediate | Synthetic Approach | Target Necine Base Examples | References |
| (2S,4R)-4-hydroxyproline | Chiral pool synthesis | Various optically active necines | rsc.org |
| Racemic ketoproline derivative | Enzymatic reduction (Baker's yeast) to access chiral hydroxyproline | Unnatural enantiomer of platynecine | clockss.org |
| (S)-N-Boc-homoproline | Claisen rearrangement | Turneforcidine | clockss.org |
| (S)-Malic acid | Multi-step conversion | Precursors for (+)-heliotridine | researchgate.net |
| L-Tartaric acid / Malic acid | Chiral pool synthesis, though met with challenges | Aims for various necines | gla.ac.uk |
| Bicyclic pyrrole | Hydrogenation and reduction | (±)-Platynecine | clockss.org |
Synthesis of Necic Acid Moieties
The necic acid portion of a PA contributes significantly to its structural diversity and biological properties. core.ac.uk In this compound, the necic acid is viridifloric acid. The biosynthesis of these branched-chain acids often involves precursors from amino acid metabolism, such as L-valine and L-isoleucine. nih.govuni-kiel.de
In the context of total synthesis, necic acids are prepared through separate synthetic routes. These routes must precisely establish the stereochemistry of multiple chiral centers. For example, the synthesis of the necic acid component for the macrocyclic PA yamataimine (B1682353) was achieved in nine steps starting from methyl (1S,5R)-5-methyl-2-oxocyclopentanecarboxylate, which itself is derived from the natural product (R)-(+)-pulegone. oup.com
A common reaction used in building the carbon skeleton of necic acid analogs is the Arndt-Eistert homologation, which extends a carboxylic acid by a single methylene (B1212753) unit while maintaining optical purity. core.ac.uk The Wolff rearrangement is a key step in this sequence. core.ac.uk The synthesis of these highly substituted and oxygenated acids remains a challenging aspect of PA synthesis. core.ac.uk
Esterification Reactions to Form the Macrocyclic Ring System
The final and often crucial step in the total synthesis of macrocyclic PAs is the esterification that links the necine base and the dicarboxylic necic acid to form the large ring. oup.com While this compound itself is an open-chain diester, the principles of esterification are fundamental to all PA syntheses. The synthesis of related macrocyclic PAs provides insight into the methods used. core.ac.uknih.gov
This process is challenging due to the need for regioselectivity—the necic acid must be attached to the correct hydroxyl groups on the necine base—and the difficulty of forming large rings (macrolactonization) without promoting competing polymerization reactions. oup.comgla.ac.uk
Several methods have been developed to achieve this transformation efficiently. One approach involves converting the diacid into a more reactive intermediate, such as a cyclic anhydride, before reacting it with the necine diol, like retronecine (B1221780). oup.com Tin-mediated regioselective acylation has also been used successfully. oup.com For macrolactonization, high-dilution conditions are typically employed to favor the intramolecular cyclization reaction. The Corey-Nicolaou lactonisation, which uses pyridine-2-thiol (B7724439) esters as activated intermediates, is a well-established method for forming these large rings. gla.ac.ukpsu.edu
Semi-Synthesis and Modification of Naturally Occurring this compound
Semi-synthesis is a powerful strategy in natural product chemistry that uses a readily available natural product as a starting scaffold for chemical modifications. numberanalytics.com This approach can generate novel derivatives with potentially altered or improved properties. numberanalytics.comuzh.ch
For this compound, which can be isolated from Heliotropium curassavicum, semi-synthesis would involve its chemical transformation into new compounds. chemfaces.comresearchgate.net While specific semi-synthetic studies on this compound are not widely reported, the general principles can be applied. Common derivatization reactions used in semi-synthesis include oxidation, reduction, alkylation, and acylation. numberanalytics.com
Potential modifications to this compound could include:
Acylation or Alkylation: The free hydroxyl groups on the viridifloric acid moiety could be esterified or etherified to produce new analogs.
N-Oxidation: The tertiary nitrogen of the pyrrolizidine ring can be oxidized to form the corresponding N-oxide, a common form in which PAs exist in plants. nih.govcore.ac.uk
Modification of the Necine Base: Hydrolysis of the ester bond in this compound would release the necine base (isoretronecanol) and the necic acid. The liberated isoretronecanol could then be re-esterified with different, synthetically prepared necic acids to create a library of novel PA analogs.
Development of Synthetic Analogs and Derivatives
The development of synthetic analogs of pyrrolizidine alkaloids is driven by the need to understand structure-activity relationships. Research has led to the isolation and synthesis of numerous PA derivatives. For instance, several new PAs, such as heliocurassavine, coromandalinine, and heliovinine, were isolated from Heliotropium curassavicum alongside this compound. researchgate.netresearchgate.net These natural analogs differ in either the necine base or the necic acid component, providing a natural library of related structures.
Synthetic efforts have also focused on creating non-natural analogs. A significant body of work has been dedicated to the synthesis of macrocyclic diester analogues based on synthanecine A, a synthetic necine base. core.ac.ukgla.ac.uk These studies explore how ring size and the structure of the diacid component influence the properties of the molecule. gla.ac.uk By treating synthanecine A with various anhydrides or diacids, chemists have created a range of 10- to 16-membered macrocyclic dilactones. gla.ac.uk Such synthetic analogs are crucial for probing the structural requirements of biological interactions.
Stereocontrolled Synthesis Approaches
Given the multiple stereocenters present in this compound (four defined stereocenters) and other PAs, controlling the stereochemistry during synthesis is paramount. ncats.ionih.gov Stereocontrolled synthesis ensures that the desired diastereomer is produced, which is critical as different stereoisomers can have vastly different properties.
Various stereocontrolled strategies are employed throughout the synthesis of PAs:
Chiral Pool Synthesis: As mentioned previously, starting with enantiomerically pure building blocks like (2S,4R)-4-hydroxyproline is a common and effective method. rsc.org
Asymmetric Reactions: The use of chiral catalysts or reagents to induce stereoselectivity is a cornerstone of modern organic synthesis. Reactions like the Sharpless asymmetric epoxidation and dihydroxylation are powerful tools for setting stereocenters in acyclic precursors that are later cyclized. rsc.org
Substrate-Controlled Reactions: In many cases, the existing stereocenters in an intermediate can direct the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselection.
Enantioselective Organocatalysis: This growing field offers methods to construct chiral molecules without using metal catalysts.
Iterative Homologation: Advanced methods, such as the homologation of boronic esters with lithiated epoxides, allow for the stereocontrolled, iterative construction of polyol chains, which are features of some necic acids. organic-chemistry.org
These sophisticated approaches enable chemists to construct complex, polycyclic, and stereochemically rich molecules like this compound with a high degree of precision. rsc.orgorganic-chemistry.orgkuleuven.be
Advanced Analytical Methodologies for Heliocoromandaline
High-Resolution Separation Techniques
The separation of Heliocoromandaline from complex mixtures, often containing other structurally similar pyrrolizidine (B1209537) alkaloids, necessitates the use of high-resolution analytical methods. Liquid chromatography, gas chromatography, and capillary electrophoresis, particularly when coupled with mass spectrometry, are the cornerstone techniques for the qualitative and quantitative analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS), and more specifically its tandem version (LC-MS/MS), stands as a powerful and widely adopted technique for the analysis of pyrrolizidine alkaloids, including this compound. eag.comnebiolab.com This method combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. nih.govcreative-proteomics.com
LC-MS/MS is particularly advantageous for the analysis of thermally labile and non-volatile compounds like this compound. The technique typically involves a sample preparation step, such as solid-phase extraction (SPE), to isolate and concentrate the alkaloids from the sample matrix. lcms.cz The extract is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. lcms.czmdpi.com The chromatographic separation is commonly achieved on a C18 reversed-phase column, using a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of a modifier such as formic acid to improve peak shape and ionization efficiency. scribd.com
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization source for pyrrolizidine alkaloids, typically operating in the positive ion mode. lcms.cz For quantitative analysis, the mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte. creative-proteomics.comnih.gov
Table 1: Representative LC-MS/MS Parameters for Pyrrolizidine Alkaloid Analysis
| Parameter | Typical Value/Condition |
| Chromatography | |
| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from low to high concentration of Mobile Phase B |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ for this compound (286.2) |
| Product Ions (m/z) | Specific fragment ions for this compound |
Note: The specific retention time and MRM transitions for this compound would be determined during method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another well-established technique for the analysis of pyrrolizidine alkaloids. notulaebotanicae.roresearchgate.net This method is suitable for volatile or semi-volatile compounds, or those that can be made volatile through derivatization.
In GC-MS analysis of pyrrolizidine alkaloids, the sample extract is injected into the gas chromatograph, where it is vaporized. The gaseous analytes are then separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature program is typically used to facilitate the elution of the compounds. dergipark.org.tr The separated compounds then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectra, which show the fragmentation patterns of the molecules, are used for identification by comparison with spectral libraries. dergipark.org.tr
For the analysis of pyrrolizidine alkaloids, which may have limited volatility, derivatization techniques can be employed to increase their volatility and improve their chromatographic behavior. However, methods for the analysis of underivatized alkaloids have also been reported. notulaebotanicae.ro
Table 2: Representative GC-MS Parameters for Pyrrolizidine Alkaloid Analysis
| Parameter | Typical Value/Condition |
| Gas Chromatography | |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | e.g., 120 °C (3 min) to 230 °C at 20 °C/min, then to 290 °C at 10 °C/min (hold 2 min) |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI, 70 eV) |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 50-550 |
Note: The retention index and specific mass spectrum for this compound would be determined experimentally.
Capillary Electrophoresis
Capillary electrophoresis (CE) offers a high-efficiency separation mechanism for charged molecules and has been applied to the analysis of pyrrolizidine alkaloids. nih.govnih.gov This technique separates ions based on their electrophoretic mobility in an electric field within a narrow capillary tube. researchgate.net Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be utilized. researchgate.net
For the analysis of pyrrolizidine alkaloids, which are basic compounds and are protonated in acidic buffers, CZE is a suitable technique. The separation is influenced by the charge-to-size ratio of the analytes. The use of online preconcentration techniques can enhance the detection sensitivity, which is crucial for trace analysis. researchgate.net Detection in CE is often performed using UV-Vis spectroscopy, but coupling with mass spectrometry (CE-MS) can provide greater specificity and sensitivity. nih.gov
Quantitative Analysis and Standardization Protocols
Accurate quantification of this compound is essential for research and quality control purposes. This requires the development of reliable reference standards and the validation of analytical methods.
Development of Reference Standards for this compound
The availability of a well-characterized reference standard is a prerequisite for the accurate quantitative analysis of this compound. fishersci.ca A certified reference material (CRM) is a highly pure substance with a precisely determined concentration and associated uncertainty. iaea.orgsigmaaldrich.com
The development of a reference standard for this compound involves several key steps:
Isolation and Purification: this compound is first isolated from its natural source, such as plants from the Heliotropium genus. This is followed by extensive purification using chromatographic techniques to achieve a high degree of purity.
Structural Elucidation and Identity Confirmation: The chemical structure of the purified compound is unequivocally confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR), mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FTIR).
Purity Assessment: The purity of the candidate reference material is determined using multiple analytical methods to identify and quantify any impurities. This often includes chromatographic techniques like HPLC with different detection methods (e.g., UV, MS) and differential scanning calorimetry (DSC).
Value Assignment and Uncertainty Estimation: The concentration or purity of the reference material is assigned based on the results of the characterization studies. An uncertainty budget is calculated to provide a quantitative measure of the confidence in the assigned value.
Stability Studies: The stability of the reference material is assessed under various storage conditions to establish its shelf life and recommended storage protocols.
Commercial suppliers of chemical standards may offer this compound as a reference material, which should be accompanied by a certificate of analysis detailing its identity, purity, and other relevant properties. reagecon.comeuropa.eu
Validation of Analytical Methods (Accuracy, Precision, Linearity)
To ensure that an analytical method provides reliable and reproducible results for the quantification of this compound, it must be thoroughly validated. mdpi.comnih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key validation parameters, as often guided by international guidelines such as those from the International Council for Harmonisation (ICH), include accuracy, precision, and linearity.
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by performing recovery studies, where a known amount of the this compound reference standard is added (spiked) into a sample matrix. The percentage of the spiked amount that is recovered by the analytical method is then calculated.
Precision: Precision is a measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.
Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is determined by analyzing a series of solutions of the this compound reference standard at different concentrations and plotting the instrument response against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve.
Table 3: Representative Acceptance Criteria for Analytical Method Validation
| Validation Parameter | Acceptance Criterion |
| Accuracy | Mean recovery of 80-120% |
| Precision (RSD) | |
| - Repeatability | ≤ 15% |
| - Intermediate Precision | ≤ 20% |
| Linearity (r²) | ≥ 0.99 |
Note: These are general criteria and may vary depending on the specific application and regulatory requirements.
Structure Activity Relationship Sar Studies of Pyrrolizidine Alkaloids with Reference to Heliocoromandaline
Methodologies for SAR Investigationoup.com
The investigation of structure-activity relationships for pyrrolizidine (B1209537) alkaloids employs a range of methodologies, from synthetic chemistry to computational modeling, to decipher how specific structural features influence their biological effects. oup.comnio.res.in
Synthesis of Structural Variants and Isomers
A primary method for SAR studies involves the synthesis of various structural analogues and isomers of naturally occurring PAs. nio.res.inkib.ac.cn This approach allows researchers to systematically modify different parts of the molecule—such as the necine base, the necic acid moiety, or the stereochemistry—and observe the resulting changes in biological activity. The development of efficient synthetic methodologies to produce these compounds on a larger scale is essential for facilitating detailed SAR investigations. nio.res.in Synthetic strategies often utilize chiral precursors, such as L- or D-proline, to construct the core pyrrolizidine skeleton. nio.res.in Other advanced synthetic techniques, including tandem ring-closing metathesis and transannular cyclization, have been employed to create complex polyhydroxylated PAs like australine (B55042) and its stereoisomers. acs.org
In Silico Modeling and Molecular Docking Studiesnih.gov
Computational methods, particularly in silico modeling and molecular docking, are powerful tools for predicting the interactions between pyrrolizidine alkaloids and biological targets. nih.gov Molecular docking simulates the binding of a ligand (the PA) to the active site of a target protein, such as an enzyme or receptor. researchgate.net These simulations help to predict the binding affinity and identify key interactions, like hydrogen bonds, that stabilize the ligand-receptor complex. nih.gov
For instance, molecular docking has been used to study the binding of various PAs to the muscarinic acetylcholine (B1216132) receptor M1 (CHRM1), revealing high binding affinities and suggesting that PAs may act as antagonists at this receptor. nih.govresearchgate.net Other studies have used docking to investigate the inhibitory potential of PAs against enzymes like urease and key targets in benign prostatic hyperplasia, such as steroid 5α-reductase (5αR) and the androgen receptor (AR). nih.govresearchgate.net These computational approaches allow for the rapid screening of large numbers of PA structures to identify promising candidates for further experimental testing. nih.gov
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structure of compounds with their biological activity. taylorfrancis.com For PAs, QSAR models have been developed to predict their hepatotoxic potential. oup.comnih.govdatadryad.org These studies utilize a dataset of numerous PAs with known toxicity data to train machine-learning algorithms, such as Random Forest (RF) and artificial Neural Networks (aNN). oup.comoup.comnih.gov
The process involves calculating a set of molecular descriptors for each PA, which quantify various aspects of its structure (e.g., electronic, steric, and lipophilic properties). The algorithm then identifies the descriptors that are most predictive of the biological activity (e.g., hepatotoxicity). nih.govdatadryad.org These validated QSAR models can then be used to predict the toxic potential of PAs for which experimental data is limited or unavailable, based solely on their chemical structure. oup.comoup.comnih.gov Such analyses have been crucial in establishing a rank order of toxicity based on the structural features of the necine base and necic acid. nih.govdatadryad.org
| QSAR Study Finding | Implication for Pyrrolizidine Alkaloids | Reference |
| Necine Base Influence | The structure of the necine base is a key predictor of hepatotoxicity. | oup.com, nih.gov |
| Necic Acid Influence | The type of necic acid esterification (monoester, diester, macrocyclic) strongly correlates with toxic potential. | oup.com, nih.gov |
| Predictive Modeling | Random Forest and artificial Neural Network algorithms can successfully predict the hepatotoxic potential of over 600 PAs. | oup.com, nih.gov, oup.com |
Influence of Necine Base Structure on Compound Properties
The necine base is the core pyrrolizidine ring system, and its structure is a critical determinant of a PA's properties, particularly its toxicity. oup.comnih.gov Necine bases are broadly classified based on their saturation and substitution patterns. encyclopedia.pubup.ac.za The main types include retronecine (B1221780), heliotridine (B129409), otonecine (B3428663), and platynecine. encyclopedia.pub
A crucial feature for toxicity is the presence of a double bond at the 1,2-position of the pyrrolizidine nucleus. mdpi.comtandfonline.com This unsaturation is a prerequisite for metabolic activation in the liver to form reactive pyrrolic esters, which are responsible for the toxic effects. inchem.orgwikipedia.org
Unsaturated Necine Bases : Retronecine, heliotridine, and otonecine types contain this 1,2-double bond. encyclopedia.pub QSAR studies have established a general hepatotoxicity rank order for these bases as: otonecine > retronecine > platynecine. oup.comnih.govdatadryad.org
Saturated Necine Bases : Platynecine-type bases lack the 1,2-double bond and are considered to be less toxic or non-toxic. oup.comencyclopedia.pub Heliocoromandaline is an ester of isoretronecanol (B1229980), also known as trachelanthamidine, which is a saturated necine base. researchgate.net This structural feature suggests it would have lower toxicity compared to alkaloids with unsaturated necine bases.
| Necine Base Type | Saturation at 1,2-Position | General Toxicity | Example Compounds |
| Otonecine | Unsaturated | High | Otosenine |
| Retronecine | Unsaturated | Moderate-High | Senecionine, Retrorsine |
| Heliotridine | Unsaturated | Moderate-High | Heliotrine (B1673042), Lasiocarpine |
| Platynecine | Saturated | Low/None | Platyphylline |
| Isoretronecanol | Saturated | Low/None | This compound , Coromandaline |
Impact of Necic Acid Moieties on Structural Features
The necic acid portion of the PA molecule, which forms an ester linkage with the necine base, also profoundly influences the compound's properties. oup.comtandfonline.com PAs are classified based on the esterification pattern as monoesters, open-chain diesters, or macrocyclic diesters. numberanalytics.comencyclopedia.pubtandfonline.com
The general trend for hepatotoxicity related to the ester type is: macrocyclic diester ≥ open-chain diester > monoester. oup.comnih.govdatadryad.org
Macrocyclic Diesters : These are formed when a dicarboxylic necic acid esterifies two hydroxyl groups on the necine base (typically at C-7 and C-9) to form a large ring. tandfonline.com These are generally considered the most toxic. oup.com
Open-Chain Diesters : These have two separate necic acid molecules or a dicarboxylic acid esterifying two hydroxyl groups without forming a macrocycle. tandfonline.com
Monoesters : These have a single necic acid esterifying one hydroxyl group. tandfonline.com They are typically the least toxic. oup.comnih.gov
The structure of the necic acid itself, such as the presence of branched chains, also plays a role. inchem.orgfoodstandards.govt.nz Branching in the acid chain can sterically hinder hydrolysis by esterases in the body. foodstandards.govt.nz This inhibition allows more of the intact, toxic PA to reach the liver for metabolic activation, thus increasing its toxic potential. foodstandards.govt.nz this compound is a monoester of viridifloric acid, a branched C7 acid. nih.govresearchgate.net
| Ester Type | Description | General Toxicity Trend | Example |
| Monoester | Single necic acid at C-7 or C-9. | Lowest | Supinine, This compound |
| Open-Chain Diester | Two necic acids or one dicarboxylic acid forming an open chain. | Intermediate | Lasiocarpine, Echimidine |
| Macrocyclic Diester | Dicarboxylic acid linking C-7 and C-9 to form a ring. | Highest | Monocrotaline, Senecionine |
Role of N-Oxidation in Modulating Compound Characteristics
N-oxidation is a key metabolic pathway for most pyrrolizidine alkaloids. encyclopedia.pubup.ac.za The tertiary nitrogen atom of the necine base can be oxidized by hepatic microsomal enzymes to form a pyrrolizidine alkaloid N-oxide (PANO). inchem.org This transformation significantly alters the compound's characteristics.
PA N-oxides are highly water-soluble and are generally considered less toxic than their corresponding tertiary amine bases. inchem.orgmdpi.comnih.gov This process is therefore viewed as a detoxification pathway, as the resulting N-oxides are more readily excreted from the body in urine. inchem.orgfoodstandards.govt.nz However, the N-oxides are not entirely benign. They can be reduced back to the parent tertiary alkaloids by enzymes in the gastrointestinal tract, which can then be absorbed and metabolically activated in the liver, thus acting as a potential reservoir for the toxic form. inchem.orgfoodstandards.govt.nz
It is important to note that not all PAs can undergo N-oxidation. Otonecine-type PAs cannot form N-oxides because their nitrogen atom is methylated. wikipedia.orgmdpi.comnih.gov Retronecine- and heliotridine-type PAs, however, can be converted to their respective N-oxides. mdpi.comnih.gov
Ecological and Biochemical Roles of Heliocoromandaline
Plant Defense Mechanisms and Herbivore Interactions
Plants have evolved a sophisticated arsenal (B13267) of defense mechanisms to protect themselves from herbivores, ranging from physical barriers to complex chemical warfare. gau.edu.bdbritannica.comwikipedia.org Heliocoromandaline, as a pyrrolizidine (B1209537) alkaloid (PA), is a key component of the chemical defenses in the plants that produce it. mdpi.comresearchgate.net These compounds are a well-documented example of secondary metabolites that improve a plant's survival and reproduction by reducing the impact of herbivores. wikipedia.orgnih.gov
The primary defensive role of pyrrolizidine alkaloids is to deter feeding by a wide range of herbivores. mdpi.com These compounds are often toxic and bitter, which can induce immediate food avoidance in animals that attempt to consume the plant. mdpi.comresearchgate.net The presence of PAs like this compound in plant tissues can negatively affect the growth, development, and survival of insects that ingest them. nih.gov This chemical defense can be constitutive, meaning it is always present in the plant, or induced, where production is increased in response to damage from herbivores. wikipedia.orgnih.gov The diversity of chemical structures found in plants, including the variety of PAs, is thought to be a direct result of the selective pressure exerted by herbivores over evolutionary time. nih.gov While many herbivores are deterred by these toxins, some specialist insects have evolved the ability to tolerate and even sequester PAs from their host plants, using the plant's chemical defenses for their own protection against predators. mdpi.com
Role as Secondary Metabolites in Heliotropium Species
Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a crucial role in ecological interactions. nih.gov In plants of the genus Heliotropium, a prominent group of secondary metabolites is the pyrrolizidine alkaloids. researchgate.netjournalagent.com The genus is known for producing a diverse array of these alkaloids, including this compound, which has been identified in species such as Heliotropium curassavicum. researchgate.net
These compounds are synthesized by the plant and stored, often as inactive N-oxides, to be activated when plant tissue is damaged by a herbivore. mdpi.com The production of these metabolites is a significant characteristic of the Boraginaceae family, to which Heliotropium belongs. journalagent.commdpi.com The specific mixture of alkaloids can vary between species and even within different populations of the same species, reflecting adaptation to local herbivore pressures. Phytochemical studies on the genus Heliotropium have consistently revealed the presence of PAs, alongside other secondary metabolites like terpenoids and flavonoids, underscoring their importance to the plant's chemical profile. researchgate.netjournalagent.comdergipark.org.tr
Table 1: Classification and Occurrence of this compound This table provides the structural classification of this compound and lists plant species where its presence has been documented.
| Compound Name | Alkaloid Type | Necine Base Type | Documented in Species |
| This compound | Pyrrolizidine Alkaloid | Retronecine (B1221780) | Heliotropium curassavicum researchgate.net |
Interplant Communication and Allelopathy (if applicable)
Allelopathy refers to the process by which a plant releases chemical compounds into its environment that can influence the growth and development of neighboring plants. nih.govgrowveg.co.uk These allelochemicals are often secondary metabolites and can be released through volatilization from leaves, leaching from shoots, exudation from roots, or decomposition of plant matter. nih.gov Plants can also communicate through the release of volatile organic compounds (VOCs) to warn nearby plants of herbivore attacks, allowing the neighbors to activate their own defense systems. wikipedia.orgnih.gov
Currently, there is no specific scientific research or direct evidence to suggest that this compound is involved in interplant communication or allelopathic interactions. The study of allelopathy and plant communication is complex, and while PAs are known defense chemicals, their role as specific signaling molecules between plants has not been established. Research in this area tends to focus on more volatile compounds, such as certain terpenoids or phenolic compounds, as primary mediators of airborne plant-to-plant signaling. nih.govgrowveg.co.uk Therefore, while Heliotropium species engage in chemical ecology, a direct role for the non-volatile alkaloid this compound in communication or allelopathy is not documented.
Future Research Directions and Unexplored Avenues
Advanced Spectroscopic Techniques for De Novo Structural Elucidation
The definitive structural confirmation of Heliocoromandaline and the identification of novel, related analogues in plant extracts necessitate the application of sophisticated spectroscopic methods. While classic techniques provide a foundational understanding, advanced methodologies can offer unambiguous structural data, especially for complex molecules available only in minute quantities.
Future research should focus on a synergistic approach combining multiple high-resolution techniques. wiley.com High-Resolution Mass Spectrometry (HRMS), particularly with analyzers like Orbitrap, is crucial for determining the elemental composition with high accuracy. mdpi.com Tandem mass spectrometry (MS/MS) and multi-stage fragmentation (MSⁿ) experiments can provide detailed insights into the molecular framework and the nature of the necic acid and necine base moieties. nih.gov
Furthermore, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques (COSY, HSQC, HMBC) and potentially cryoprobe technology, is indispensable for establishing the precise connectivity and stereochemistry of the molecule. wiley.com For PAs that can be crystallized, X-ray crystallography remains the gold standard for absolute configuration determination.
Table 1: Spectroscopic Techniques for Structural Elucidation of this compound Analogues
| Technique | Abbreviation | Primary Application for this compound Research | Anticipated Outcome |
|---|---|---|---|
| High-Resolution Mass Spectrometry | HRMS | Accurate mass measurement of parent and fragment ions. | Determination of elemental composition (molecular formula). |
| Tandem Mass Spectrometry | MS/MS | Structural characterization through controlled fragmentation. | Identification of necine base and necic acid components. |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Mapping of proton and carbon frameworks and their connectivity. | Confirmation of stereochemistry and complete structural assignment. |
| X-ray Crystallography | - | Analysis of single crystals for 3D molecular structure. | Unambiguous determination of absolute configuration. |
Chemoenzymatic Synthesis of Complex Pyrrolizidine (B1209537) Alkaloids
The total synthesis of complex PAs is a significant challenge due to the multiple stereocenters inherent in their structures. nih.gov Chemoenzymatic synthesis, which integrates the precision of biocatalysis with the versatility of traditional organic chemistry, offers a powerful strategy for overcoming these hurdles. nih.gov This approach can facilitate the efficient and stereoselective production of this compound and its derivatives.
Future investigations should aim to identify or engineer enzymes, such as lipases or oxidoreductases, that can perform key stereoselective transformations on synthetic intermediates. researchgate.net For example, enzymes could be used for the kinetic resolution of racemic intermediates or for the diastereoselective introduction of hydroxyl groups, mirroring steps in the natural biosynthetic pathway. researchgate.net This strategy not only streamlines the synthesis but also allows for the creation of a library of analogues for further study by modifying either the chemical steps or the enzymatic transformations. nih.gov
Mechanistic Studies of Biosynthetic Pathways in Heliotropium
Understanding how Heliotropium species produce this compound is fundamental to controlling its expression and potentially harnessing the biosynthetic machinery for targeted compound production. The biosynthesis of PAs generally begins with the formation of a necine base from polyamines, a reaction catalyzed by homospermidine synthase (HSS), the first pathway-specific enzyme. wikipedia.org
Research should focus on identifying and characterizing the specific HSS from the source plant of this compound. Subsequent steps, likely involving cytochrome P450 monooxygenases, dehydrogenases, and acyltransferases, need to be elucidated. Transcriptome analysis of PA-producing Heliotropium species can identify candidate genes involved in the pathway. mdpi.com Functional characterization of these enzymes, through expression in heterologous systems like yeast or E. coli, would confirm their roles and provide a deeper understanding of the reaction mechanisms, including the formation and esterification of the specific necic acids that define this compound. nih.gov
Table 2: Key Enzyme Classes in PA Biosynthesis and Their Hypothetical Roles
| Enzyme Class | General Function in PA Biosynthesis | Potential Role in this compound Biosynthesis |
|---|---|---|
| Homospermidine Synthase (HSS) | Condensation of two putrescine molecules to form homospermidine. | Catalyzes the initial committed step in the formation of the necine base. |
| Cytochrome P450 Monooxygenases | Hydroxylation and oxidation reactions. | Introduction of hydroxyl groups at specific positions on the necine base. |
| Acyltransferases | Transfer of necic acid moieties to the necine base. | Esterification of the necine base with its specific necic acid(s). |
| Dehydrogenases/Reductases | Oxidation and reduction reactions. | Formation of unsaturated bonds or conversion of aldehydes/ketones. |
Development of Novel Analytical Platforms for Environmental Monitoring
The presence of PAs in the environment, for instance in soil, groundwater, or nectar, can have ecological implications. Developing sensitive and robust analytical platforms to monitor the environmental fate of this compound is crucial. Current methods for PA detection often rely on liquid chromatography-mass spectrometry (LC-MS), which offers high selectivity and sensitivity. mdpi.com
Future work should focus on optimizing ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) methods for the specific detection of this compound in complex environmental matrices. mdpi.comnih.gov This includes developing efficient sample extraction and clean-up protocols to minimize matrix effects. researchgate.net Additionally, there is a need for rapid, on-site screening tools. The development of miniature mass spectrometers or biosensor-based approaches could provide real-time or near-real-time data on the presence of this compound in the field, enabling effective environmental monitoring without the need for extensive laboratory infrastructure. rsc.org
Exploration of Chemical Reactivity and Transformation Pathways
The chemical stability and reactivity of this compound dictate its persistence and transformation in various environments. Understanding its reaction pathways is essential for predicting its environmental fate and potential interactions with other molecules. nih.gov
Future research should systematically investigate the reactivity of this compound under controlled conditions. This includes studying its stability towards hydrolysis at different pH values, its susceptibility to oxidation, and its photochemical degradation upon exposure to UV radiation. rsc.org Computational chemistry can be employed to model reaction mechanisms and predict potential transformation products. rsc.orgtheochem.nl Identifying these degradation or transformation products is critical, as they may possess different chemical properties from the parent compound. Such studies provide a comprehensive picture of the lifecycle of this compound outside of biological systems. chemrxiv.org
Database Development and Cheminformatics for Pyrrolizidine Alkaloids
The vast structural diversity of PAs presents a significant challenge for their comprehensive analysis. The development of curated databases and cheminformatics tools is essential for the systematic organization and retrieval of chemical and biological data on these compounds.
A critical future direction is the expansion of existing spectral databases to include high-quality data for less-studied PAs like this compound. nist.gov Initiatives such as the Database Infrastructure for Mass Spectrometry (DIMSpec) provide a framework for storing and sharing high-resolution mass spectrometry data, including MS/MS spectra and associated metadata. digitellinc.com Populating these databases with verified data for this compound would greatly assist in its future identification through non-targeted screening approaches. rsc.org Furthermore, cheminformatics tools can be used to predict physicochemical properties, spectral characteristics, and potential biological activities based on its structure, guiding further experimental research.
Q & A
Q. What established synthetic routes are reported for Heliocoromandaline, and what methodological considerations ensure reproducibility?
Answer: Published protocols for synthesizing this compound emphasize multi-step organic reactions, such as [describe key reactions, e.g., cycloaddition or catalytic hydrogenation]. Reproducibility hinges on meticulous documentation of reaction conditions (temperature, solvent purity, catalyst loading) and validation via spectroscopic techniques (e.g., NMR, IR). Researchers should cross-reference supplementary materials from prior studies for reagent ratios and purification methods, ensuring alignment with peer-reviewed protocols .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?
Answer: High-resolution mass spectrometry (HR-MS) and / NMR are critical for structural confirmation. For purity assessment, HPLC with UV-Vis detection (λ = [specific wavelength]) is recommended. Method validation should include spike-and-recovery experiments to rule out matrix interference, as outlined in standardized analytical workflows .
Q. What biological targets or mechanisms of action have been preliminarily associated with this compound?
Answer: Early in vitro studies suggest this compound interacts with [specific enzymes/receptors, e.g., kinase X or GPCR Y]. Researchers should design dose-response assays (e.g., IC determination) using cell lines expressing the target, with negative controls to validate selectivity. Reference kinetic parameters from primary literature to benchmark results .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
Answer: Discrepancies in NMR or crystallographic data often arise from solvent effects or polymorphic forms. A systematic approach includes:
- Repeating experiments under identical conditions (solvent, temperature) as original studies.
- Employing computational modeling (DFT or molecular dynamics) to predict spectral profiles.
- Cross-validating with X-ray diffraction for absolute configuration confirmation .
Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?
Answer: Reaction optimization may involve:
- Design of Experiments (DoE) to test variables (e.g., catalyst concentration, pH).
- In-line analytics (e.g., FTIR monitoring) to track intermediate formation.
- Green chemistry principles (e.g., solvent substitution) to improve atom economy. Prioritize peer-reviewed protocols with >80% yield and <5% impurities as benchmarks .
Q. How should researchers design assays to evaluate this compound’s bioactivity in complex biological systems?
Answer: Use orthogonal assays to mitigate false positives:
Q. What computational methods are suitable for predicting this compound’s pharmacokinetic properties?
Answer: Molecular docking (AutoDock Vina) and QSAR models can predict binding affinity and ADMET properties. Validate predictions with in vitro permeability assays (Caco-2 cells) and hepatic microsomal stability tests. Cross-reference results with open-access databases like ChEMBL for reliability .
Q. How can stability studies for this compound under varying environmental conditions be methodologically standardized?
Answer: Follow ICH guidelines for forced degradation studies:
Q. What experimental controls are critical for ensuring reproducibility in this compound-related studies?
Answer: Include:
- Batch-to-batch consistency checks for synthesized compounds.
- Positive/Negative controls in bioassays (e.g., known inhibitors/solvent-only).
- Blinded data analysis to reduce observer bias. Document deviations from protocols in supplementary materials .
Q. How can interdisciplinary approaches address gaps in this compound’s mechanistic understanding?
Answer: Integrate omics (proteomics/metabolomics) with structural biology to map interaction networks. Collaborate with computational chemists to refine molecular dynamics simulations. Publish negative results in open-access repositories to prevent redundancy .
Methodological Best Practices
- Data Contradiction Analysis : Use funnel plots or Bland-Altman analysis to assess inter-study variability. Reconcile disparities by consulting raw datasets from public repositories (e.g., Zenodo) .
- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
